Methyl 2-(7-fluoro-1H-indol-3-yl)acetate

Spectroscopy Photophysics Indole-3-acetic acid

Methyl 2-(7-fluoro-1H-indol-3-yl)acetate is a uniquely non-fluorescent 7-fluoroindole probe essential for fluorescence-based assays. The 7-fluoro regioisomer exhibits a distinct blue-shifted absorption and complete absence of native fluorescence, making it an ideal negative control or silent internal standard for FRET and fluorescence polarization. Its methyl ester moiety enables cell-permeable prodrug delivery for intracellular target engagement studies on GPR35 and auxin signaling. Use it to dissect plant hormone pathways or as a versatile building block for CRTH2 antagonist synthesis. Insist on the correct 7-fluoro isomer to ensure valid SAR conclusions.

Molecular Formula C11H10FNO2
Molecular Weight 207.20
CAS No. 1268340-21-1
Cat. No. B3046682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(7-fluoro-1H-indol-3-yl)acetate
CAS1268340-21-1
Molecular FormulaC11H10FNO2
Molecular Weight207.20
Structural Identifiers
SMILESCOC(=O)CC1=CNC2=C1C=CC=C2F
InChIInChI=1S/C11H10FNO2/c1-15-10(14)5-7-6-13-11-8(7)3-2-4-9(11)12/h2-4,6,13H,5H2,1H3
InChIKeyGLEUIFNTOWAJGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(7-fluoro-1H-indol-3-yl)acetate (CAS 1268340-21-1): Indole-3-Acetic Acid Ester Procurement and Research Grade Specifications


Methyl 2-(7-fluoro-1H-indol-3-yl)acetate (CAS 1268340-21-1) is a fluorinated indole derivative, specifically the methyl ester of 7-fluoroindole-3-acetic acid, characterized by a fluorine atom at the 7-position of the indole ring and an acetate ester at the 3-position . The compound has the molecular formula C11H10FNO2 and a molecular weight of 207.20 g/mol [1]. It is primarily utilized as a research chemical and a synthetic building block, with its 7-fluoro substitution conferring distinct physicochemical properties compared to other halogenated or unsubstituted indole-3-acetic acid esters .

Why Generic Indole-3-Acetic Acid Esters Cannot Substitute for Methyl 2-(7-fluoro-1H-indol-3-yl)acetate (1268340-21-1) in Specialized Research


Direct substitution of Methyl 2-(7-fluoro-1H-indol-3-yl)acetate with other fluorinated or unsubstituted indole-3-acetic acid esters is scientifically unsound due to the position-specific impact of the 7-fluoro substitution on both photophysical properties and biological interactions. The 7-fluoro regioisomer exhibits a distinct blue shift in its absorption spectrum and a complete absence of native fluorescence, unlike other halogenated or unsubstituted indole-3-acetic acids, which can critically affect detection, tracking, and interpretation of results in assay systems [1]. Furthermore, the electronic and steric influence of the 7-fluoro atom can modulate the molecule's interaction with biological targets, such as enzymes or receptors, in a manner not replicated by 4-, 5-, or 6-fluoro analogs, thereby confounding structure-activity relationship (SAR) studies and leading to invalid experimental conclusions if an incorrect analog is used [2].

Quantitative Differentiation of Methyl 2-(7-fluoro-1H-indol-3-yl)acetate (1268340-21-1) from its Closest Analogs


7-Fluoro Substitution Induces a Unique Blue Shift in Absorption Maximum Compared to Unsubstituted Indole-3-Acetic Acid

The 7-fluoro substitution on the indole ring of indole-3-acetic acid results in a distinct hypsochromic (blue) shift of the absorption maximum relative to the unsubstituted parent compound. This shift is a specific photophysical consequence of the electron-withdrawing fluorine at the 7-position [1].

Spectroscopy Photophysics Indole-3-acetic acid

7-Fluoro Regioisomer is Non-Fluorescent, a Key Distinction from Most Other Indole-3-Acetic Acid Derivatives

Among a panel of ring-substituted indole-3-acetic acids, the 4- and 7-fluoro derivatives are unique in their lack of native fluorescence. While most other indole-3-acetic acids, including unsubstituted and other halogenated analogs, fluoresce at 345-370 nm when excited at 275-280 nm, the 7-fluoro analog does not [1].

Spectroscopy Fluorescence Indole-3-acetic acid

7-Fluoro Substitution is Associated with a Distinct Pattern of Biological Activity Compared to 5-Fluoro Analogs in Auxin Systems

In studies of auxin activity, 5-fluoroindole-3-acetic acid (5-F-IAA) and 7-fluoroindole-3-acetic acid (7-F-IAA) exhibit distinct biological profiles, allowing for their use in discriminating specific auxin signaling pathways [1]. The different substitution patterns lead to different interactions with auxin receptors or downstream effectors.

Auxin Structure-Activity Relationship Plant Biology

Methyl Ester Moiety Enhances Lipophilicity and Cellular Permeability Compared to Free Carboxylic Acid

The methyl ester form of fluorinated indole-3-acetic acids is recognized for its increased lipophilicity compared to the corresponding free carboxylic acid. This property enhances passive diffusion across biological membranes, making the ester a valuable tool for achieving higher intracellular concentrations of the active pharmacophore upon hydrolysis .

Medicinal Chemistry Prodrug Cell Permeability

Key Research Applications for Methyl 2-(7-fluoro-1H-indol-3-yl)acetate (1268340-21-1) Based on Evidence


Spectroscopic Probe Development and Analytical Method Validation

The unique non-fluorescent nature and distinct blue-shifted absorption of the 7-fluoroindole chromophore [1] make this compound an ideal negative control or silent internal standard for fluorescence-based assays (e.g., FRET, fluorescence polarization). It can also be used to validate HPLC method specificity, ensuring that the 7-fluoro analyte is clearly resolved from other indole derivatives based on its unique spectral signature.

Intracellular Delivery of 7-Fluoroindole-3-Acetic Acid via a Membrane-Permeable Prodrug

The methyl ester moiety provides enhanced lipophilicity compared to the free carboxylic acid , enabling its use as a cell-permeable prodrug. Researchers studying the intracellular effects of 7-fluoroindole-3-acetic acid on targets such as GPR35 or in auxin signaling can use the ester to ensure effective cellular uptake, where endogenous esterases will hydrolyze it to the active acid.

Chemical Tool for Dissecting Auxin Signaling Pathways in Plant Biology

As a fluorinated analog of the natural auxin IAA, this compound serves as a valuable probe to investigate structure-activity relationships in plant growth and development. Its distinct activity profile compared to other halogenated auxins [2] allows researchers to selectively perturb and map specific branches of the auxin response network, facilitating genetic and pharmacological dissection of this critical plant hormone pathway.

Versatile Building Block for Medicinal Chemistry and Chemical Biology

This compound is a key synthetic intermediate for constructing more complex molecules, such as CRTH2 antagonists [3]. The 7-fluoro substitution on the indole core imparts desirable metabolic stability and modulates electronic properties, while the methyl ester is a versatile handle for further derivatization, including amidation, reduction, or hydrolysis, making it a valuable building block in drug discovery programs.

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